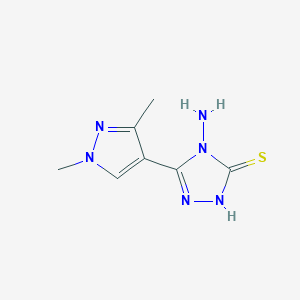

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N6S/c1-4-5(3-12(2)11-4)6-9-10-7(14)13(6)8/h3H,8H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPZVQZKECANKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=NNC(=S)N2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Potassium Dithiocarbazinate Salt Intermediate

- Starting from an appropriate hydrazide precursor (e.g., pyrazolyl hydrazide), the compound is reacted with carbon disulfide in an alkaline ethanolic solution.

- This reaction yields the potassium dithiocarbazinate salt, a key intermediate for subsequent cyclization.

- The salt is typically isolated by precipitation with anhydrous ether and dried for further use.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazide + CS2 + KOH | Ethanol, room temperature, 18 h | ~90 | Formation of potassium salt |

| Isolation | Precipitation with ether, drying | - | Used without further purification |

Cyclization to this compound

- The potassium dithiocarbazinate salt is suspended in water and treated with hydrazine hydrate.

- The mixture is refluxed until hydrogen sulfide evolution ceases, indicating cyclization completion.

- Acidification with hydrochloric acid precipitates the triazole-thiol compound.

- The product is purified by recrystallization from ethanol.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Potassium salt + Hydrazine hydrate | Reflux in water, until H2S stops | 65-70 | Cyclization to triazole-thiol |

| Acidification and recrystallization | HCl, ethanol purification | - | White crystalline product |

Introduction of the 1,3-Dimethylpyrazolyl Group

- The 1,3-dimethylpyrazolyl substituent is introduced either by starting with a pyrazolyl hydrazide or by nucleophilic substitution on a preformed triazole-thiol.

- Literature suggests the use of substituted pyrazole derivatives as starting materials to ensure regioselective substitution at the 5-position of the triazole ring.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-dimethylpyrazol-4-carbohydrazide + CS2 + KOH | Ethanol, RT, 18 h | Potassium dithiocarbazinate salt | ~90 |

| 2 | Potassium salt + Hydrazine hydrate | Reflux in water, acidify | This compound | 65-70 |

Analytical and Research Findings

- The compound’s identity and purity are confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.

- IR spectra typically show characteristic bands for N-H, S-H, and C=N groups.

- NMR data confirm the presence of the pyrazole methyl groups and the triazole ring protons.

- The synthesis is reproducible with moderate to good yields and high purity after recrystallization.

Comparative Notes on Related Triazole-Thiol Syntheses

- Similar compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol are prepared via analogous routes involving potassium dithiocarbazinate salts and hydrazine hydrate cyclization, confirming the robustness of this method.

- Variations in substituents on the pyrazole or phenyl ring allow for structural diversity while maintaining the core synthetic strategy.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Pyrazolyl hydrazide, carbon disulfide, KOH, hydrazine hydrate |

| Solvents | Ethanol, water, ether |

| Reaction type | Nucleophilic addition, cyclization |

| Key intermediate | Potassium dithiocarbazinate salt |

| Cyclization conditions | Reflux in aqueous hydrazine hydrate |

| Purification | Acid precipitation, recrystallization from ethanol |

| Typical yields | 65-90% depending on step |

| Characterization techniques | IR, NMR, Mass Spectrometry |

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the death of the parasite.

Comparison with Similar Compounds

Antioxidant Activity

- Target Compound: Not directly studied, but dimethylpyrazole’s electron-donating methyl groups may enhance radical scavenging, similar to AT (88.89% DPPH inhibition at 1 mM) .

- AT and AP : Show 53–89% DPPH scavenging due to -NH₂ and -SH groups. Electron-withdrawing substituents (e.g., nitro in ) reduce activity .

- Thiophene Derivatives : Antiradical activity drops to 53.78% at 0.1 mM with 4-fluorobenzylidene substituents .

Antimicrobial and Antitubercular Activity

- Methyl Disulfides (): 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9) shows moderate antibacterial activity, likely due to the disulfide bond’s redox activity.

- 4-Fluoro-3-Phenoxyphenyl Analogues (): Exhibit anti-tubercular activity via computational binding interactions with mycobacterial targets.

- Target Compound : The dimethylpyrazole group’s steric bulk may hinder bacterial membrane penetration compared to smaller substituents.

Structure-Activity Relationships (SAR)

- Electronic Effects: Electron-donating groups (-CH₃, -NH₂) enhance antioxidant activity, while electron-withdrawing groups (-NO₂, -F) reduce it .

- Steric Effects : Bulky substituents (e.g., anthracenyl in ) improve thermal stability but limit bioavailability .

- Hybrid Scaffolds: Pyridyl and quinolinyl groups () enable applications in electrochemical sensors and metal-organic frameworks.

Biological Activity

4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (ADPTS) is a heterocyclic compound that belongs to the class of triazoles. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of ADPTS, including its amino and thiol groups, play a crucial role in its biological interactions and therapeutic potential.

ADPTS has the molecular formula and a molecular weight of 198.26 g/mol. The presence of a thiol group suggests potential metal-chelating properties, which may enhance its biological efficacy in various applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 1005611-01-7 |

Biological Activities

ADPTS exhibits a range of biological activities:

- Antifungal Activity : Triazole derivatives, including ADPTS, have been extensively studied for their antifungal properties. Research indicates that compounds in this class can inhibit fungal cytochrome P450 enzymes, reducing the synthesis of ergosterol, a critical component of fungal cell membranes .

- Antibacterial Activity : Similar to other triazole compounds, ADPTS has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies demonstrate that modifications to the triazole structure can significantly enhance antibacterial potency .

- Anticancer Potential : Preliminary studies suggest that ADPTS may possess anticancer properties. The compound's structural similarity to known anticancer agents allows for further exploration into its mechanism of action against cancer cell lines .

- Metal Chelation : The thiol group in ADPTS may facilitate metal ion chelation, which is beneficial in treating metal overload conditions and enhancing drug delivery systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of ADPTS and related compounds:

- Antimicrobial Screening : A study assessed the antimicrobial activity of various triazole derivatives, including ADPTS. The results indicated significant inhibition zones against both bacterial and fungal strains, suggesting strong antimicrobial properties (Table 1) .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| ADPTS | S. aureus | 14 |

| E. coli | 12 | |

| K. pneumoniae | 10 | |

| C. albicans | 8 |

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the pyrazole and triazole rings can enhance biological activity. For instance, introducing electron-donating groups at specific positions has been linked to increased antibacterial and antifungal efficacy .

Synthesis Methods

The synthesis of ADPTS typically involves multi-step reactions:

- Nucleophilic Addition : Carbon disulfide is reacted with hydrazine derivatives to form an intermediate.

- Cyclization : The intermediate undergoes cyclization to form the triazole ring.

- Final Product Formation : Condensation reactions involving thiols and amines yield the final product.

These synthetic pathways are crucial for modifying the compound to improve its biological properties or create new derivatives with enhanced efficacy .

Q & A

Q. What are the common synthetic routes for 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol derivatives react with 1,3-dimethylpyrazole-4-carbaldehyde in a methanol medium under reflux, followed by cyclization with thioglycolic acid to form thiazolidinone derivatives . Key intermediates are characterized using elemental analysis, FTIR (to confirm thiol and triazole groups), and -NMR spectroscopy (to verify substituent integration and coupling patterns) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Elemental analysis : Validates empirical formula and purity (>97% as per studies) .

- Spectroscopy : FTIR identifies functional groups (e.g., S-H stretch at ~2500 cm, triazole ring vibrations). -NMR confirms proton environments, such as pyrazole methyl groups (δ ~2.5 ppm) .

- Chromatography : LC-MS or GC-MS ensures compound homogeneity and detects byproducts .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antiradical activity, and what methodologies quantify this effect?

Antiradical activity is assessed via DPPH radical scavenging assays. For example:

-

Dissolve the compound in DMSO (2 mM), mix with 0.1 mM methanolic DPPH, incubate at 25°C for 30 minutes, and measure absorbance at 517 nm .

-

Key findings : Substituents like 2-hydroxybenzylidene (88.89% scavenging at 1×10 M) significantly boost activity, while 4-fluorobenzylidene reduces efficacy . Data is analyzed using the formula:

-

Structural insights : Electron-donating groups (e.g., -OH) improve radical stabilization, whereas bulky substituents hinder accessibility .

Q. What strategies optimize the synthesis of metal coordination complexes using this compound as a ligand?

The compound acts as a polydentate ligand via its thiol, triazole, and pyrazole groups. Methodology includes:

Q. How do microwave-assisted synthesis methods improve yield and efficiency for derivatives of this compound?

Microwave synthesis reduces reaction times from hours to minutes. For example:

- React 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with (3-bromopropyl)benzene in isopropanol/NaOH under microwave irradiation (300 W, 100°C, 20 minutes) .

- Advantages : Yields increase from ~60% (conventional) to >85% due to uniform heating and reduced side reactions .

- Validation : Purity is confirmed via -NMR and GC-MS .

Data Contradiction and Resolution

Q. Conflicting reports exist on the antiradical activity of derivatives. How can researchers reconcile these discrepancies?

Variations arise from:

- Concentration dependence : Activity drops sharply below 1×10 M (e.g., from 88.89% to 53.78% for the parent compound) .

- Assay conditions : Solvent polarity (DMSO vs. methanol) affects radical accessibility. Standardize protocols using ISO/TS 22304 guidelines.

- Structural nuances : Minor substituent changes (e.g., -F vs. -OH) alter electronic effects. Computational modeling (DFT) can predict reactive sites .

Methodological Recommendations

Q. What experimental design principles apply when developing electrochemical sensors based on this compound?

- Electrode modification : Immobilize the compound or its metal complexes on carbon paste electrodes via drop-casting .

- Electrochemical analysis : Use cyclic voltammetry (CV) in PBS (pH 7.4) to detect redox peaks. For example, Cu(II) complexes show a Cu/Cu reduction peak at -0.3 V vs. Ag/AgCl .

- Sensitivity optimization : Nanomolar detection limits are achieved by incorporating Au nanoparticles to enhance surface area .

Tables

Q. Table 1. Antiradical Activity of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.